molecular formula C14H20N2 B1470194 1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine CAS No. 1251453-70-9

1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine

Cat. No. B1470194
CAS RN: 1251453-70-9
M. Wt: 216.32 g/mol
InChI Key: LVFPFFFVCNIRQX-XBXARRHUSA-N
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Description

“1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. A variety of methods have been developed for the N-heterocyclization of primary amines with diols, leading to the formation of various piperidine derivatives . These methods have been used to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The “this compound” molecule contains a total of 43 bonds. There are 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, and 2 six-membered rings .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives.

Scientific Research Applications

Practical Synthesis of LDL Receptor Upregulator

A practical method for the synthesis of a compound that acts as an upregulator of the LDL (low-density lipoprotein) receptor has been developed. The process involved the synthesis of 1-(3-Phenylpropyl)piperidin-4-amine with a high yield and its subsequent use in the preparation of the LDL receptor upregulator, highlighting the importance of piperidine derivatives in medicinal chemistry and drug development (Ito et al., 2002).

Microwave-Assisted Synthesis and Antibacterial Activity

Research on piperidine-containing compounds demonstrated their antibacterial activity. Specifically, 1-(4-(4-piperidin-1-yl)phenyl)ethanone derivatives were synthesized using microwave irradiation, showcasing the versatility of piperidine derivatives in synthesizing compounds with potential antibacterial properties (Merugu et al., 2010).

Synthesis of Repaglinide Intermediate

A study focused on synthesizing 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for the diabetes medication Repaglinide. This work highlights the role of piperidine derivatives in the synthesis of pharmaceutical intermediates (Liu et al., 2011).

Tandem Mass Spectrum Analysis

A growth hormone secretagogue featuring a piperidine derivative was analyzed for its gas-phase rearrangement and amide bond cleavage behaviors. This research provides insights into the structural analysis and behavior of complex piperidine-containing molecules (Qin, 2002).

Synthesis and Pharmacological Properties Study

The synthesis and investigation of 1-amino-4-(5-aryloxazol-2-yl)-1,3-butadienes, reacting with piperidine, demonstrated the capacity to modify the pharmacological properties of compounds, indicating the role of piperidine in chemical transformations with potential pharmacological applications (Maiboroda et al., 1998).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14-9-5-11-16(12-14)10-4-8-13-6-2-1-3-7-13/h1-4,6-8,14H,5,9-12,15H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFPFFFVCNIRQX-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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